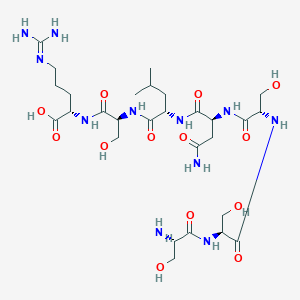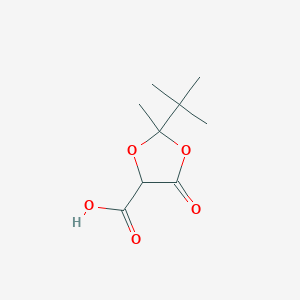
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide: is an organic compound belonging to the thioxanthone family. It is characterized by a tricyclic structure with a sulfur atom incorporated into the central ring, and it is known for its unique photophysical properties. This compound is often used in various scientific and industrial applications due to its ability to exhibit thermally activated delayed fluorescence (TADF).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide typically involves the following steps:
Aromatic Substitution: The initial step involves the substitution of an aromatic ring with a sulfur-containing group.
Oxidation: The sulfur atom is then oxidized to form the sulfone group, resulting in the formation of the 10,10-dioxide structure.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tricyclic thioxanthone structure.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thioxanthones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Photophysical Studies: The compound is used in the study of photophysical properties due to its TADF characteristics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Fluorescent Probes: Used as fluorescent probes in biological imaging due to its strong fluorescence properties.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Organic Light-Emitting Diodes (OLEDs): Employed in the development of OLEDs for display and lighting applications.
Polymer Science: Used in the synthesis of polymers with specific photophysical properties.
Wirkmechanismus
The mechanism by which 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide exerts its effects is primarily through its ability to exhibit TADF. This involves the up-conversion of non-radiative triplet excitons to radiative singlet excitons via a reverse intersystem crossing (RISC) process . The compound’s unique structure allows for efficient energy transfer and emission of light, making it valuable in photophysical applications.
Vergleich Mit ähnlichen Verbindungen
9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide: Similar in structure but with additional phenyl groups, leading to different photophysical properties.
TXO-TPA: Another thioxanthone derivative used in similar applications.
Uniqueness: 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to exhibit TADF makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Eigenschaften
CAS-Nummer |
890045-41-7 |
|---|---|
Molekularformel |
C19H12O3S |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
10,10-dioxo-3-phenylthioxanthen-9-one |
InChI |
InChI=1S/C19H12O3S/c20-19-15-8-4-5-9-17(15)23(21,22)18-12-14(10-11-16(18)19)13-6-2-1-3-7-13/h1-12H |
InChI-Schlüssel |
OJZPCTVVGIHAOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)



![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

